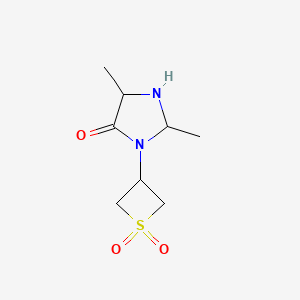
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one is a unique chemical compound characterized by its imidazolidinone core and a thietane ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate imidazolidinone derivatives. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and bases like cesium carbonate, with the reaction mixture being stirred at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfone derivatives.
Substitution: The bromine atom in 3-bromothietane 1,1-dioxide can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfone derivatives and various substituted thietane compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and imidazolidinone core allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)thiourea: Similar structure with a thiourea group instead of an imidazolidinone core.
2-(1,1-Dioxo-1λ?-thietan-3-yl)acetic acid: Contains a thietane ring with a carboxylic acid group.
Uniqueness
3-(1,1-Dioxidothietan-3-yl)-2,5-dimethylimidazolidin-4-one is unique due to its combination of a thietane ring and an imidazolidinone core, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2O3S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)-2,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C8H14N2O3S/c1-5-8(11)10(6(2)9-5)7-3-14(12,13)4-7/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
VUDFRKHAQMOZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(N1)C)C2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


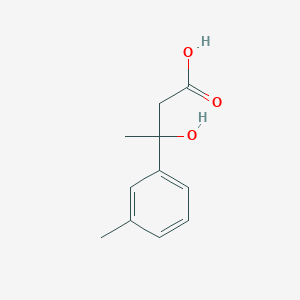
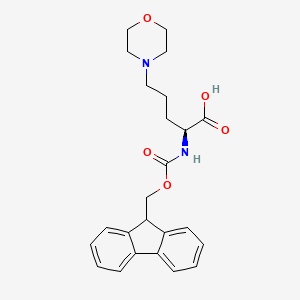
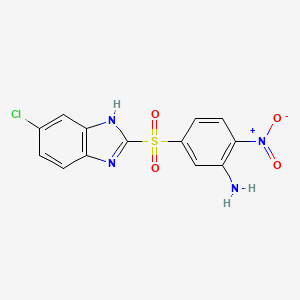
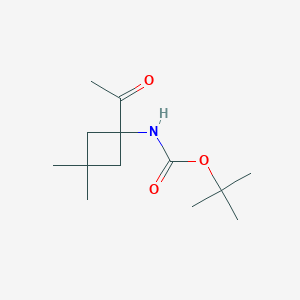
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
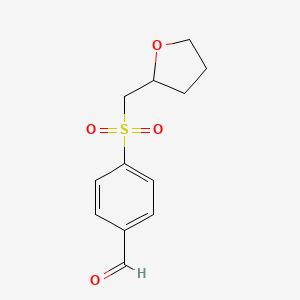
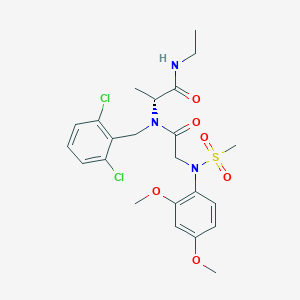
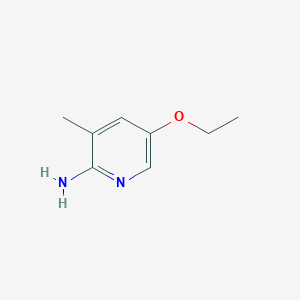
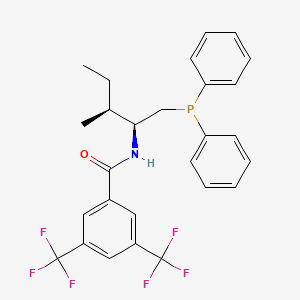
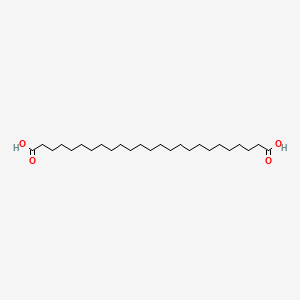
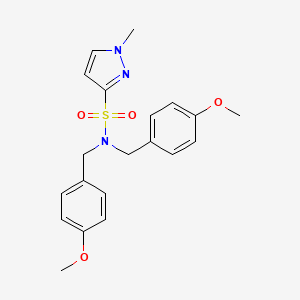
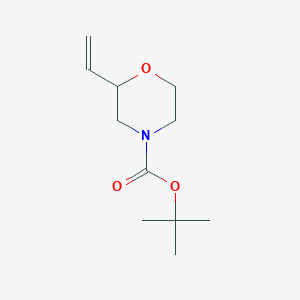
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
